molecular formula C27H30N4O5 B2927648 N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251635-39-8

N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2927648
CAS No.: 1251635-39-8
M. Wt: 490.56
InChI Key: ARYVKAZEVHSGEM-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-methoxypropyl group at position 3, a phenyl group at position 7, and an acetamide side chain linked to a 2,3-dimethoxybenzyl moiety. The 2,3-dimethoxybenzyl group may enhance lipophilicity and influence binding interactions, while the 3-methoxypropyl substituent could modulate metabolic stability .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-34-14-8-13-30-18-29-24-21(19-9-5-4-6-10-19)16-31(25(24)27(30)33)17-23(32)28-15-20-11-7-12-22(35-2)26(20)36-3/h4-7,9-12,16,18H,8,13-15,17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYVKAZEVHSGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C24H30N4O4C_{24}H_{30}N_{4}O_{4}, and it has a molecular weight of approximately 430.53 g/mol. The structure can be represented as follows:

N 2 3 Dimethoxybenzyl 2 3 3 methoxypropyl 4 oxo 7 phenyl 3 4 dihydro 5H pyrrolo 3 2 d pyrimidin 5 yl acetamide\text{N 2 3 Dimethoxybenzyl 2 3 3 methoxypropyl 4 oxo 7 phenyl 3 4 dihydro 5H pyrrolo 3 2 d pyrimidin 5 yl acetamide}

Research indicates that compounds similar to this compound may exert their biological effects through the modulation of various signaling pathways. Notably, they may interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival.

Biological Activities

  • Antitumor Activity :
    • In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the nanomolar range against FGFRs, indicating potent antitumor activity .
  • Apoptosis Induction :
    • Certain derivatives have been found to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .
  • Migration and Invasion Inhibition :
    • The compound has demonstrated potential in inhibiting the migration and invasion of cancer cells, which is crucial for metastasis prevention .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Pyrrolo[2,3-b]pyridine DerivativesFGFR InhibitionExhibited IC50 values of 7 nM against FGFR1
1H-Pyrrolo[2,3-b]pyridineAntitumor ActivityInduced apoptosis in breast cancer cells
Related Pyrimidine DerivativesCell Proliferation InhibitionSignificant reduction in cell viability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:

2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Structural Difference : The 2,3-dimethoxybenzyl group in the target compound is replaced with a 2-(trifluoromethyl)phenyl group.
  • Reduced steric bulk compared to the dimethoxybenzyl group may enhance solubility but decrease target selectivity .

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Structural Difference : Incorporates a pyrazolo[3,4-d]pyrimidine core and a chromen-4-one system.
  • Impact: The pyrazolo-pyrimidine core may exhibit distinct hydrogen-bonding patterns compared to pyrrolo-pyrimidinones, affecting target engagement. Fluorine substitutions (5-fluoro, 3-fluorophenyl) enhance metabolic stability and membrane permeability but may introduce toxicity risks .

Pyrazolo[3,4-d]pyrimidine Analogues (e.g., LY231514)

  • Structural Difference: Replaces the pyrrolo-pyrimidinone core with a pyrazolo-pyrimidine system.
  • The ethylbenzoyl-L-glutamic acid side chain in LY231514 introduces polar interactions absent in the target compound, influencing solubility and transport .

Physicochemical and Pharmacological Data

Compound Molecular Weight Key Substituents LogP Bioactivity Notes
Target Compound ~525.6 g/mol 2,3-dimethoxybenzyl, 3-methoxypropyl ~3.2 High predicted binding to kinase domains
2-(Trifluoromethyl)phenyl Analog () ~547.5 g/mol 2-(trifluoromethyl)phenyl ~3.8 Enhanced solubility but reduced selectivity
Chromen-4-one Derivative () ~571.2 g/mol 5-fluoro, 3-fluorophenyl, chromen-4-one ~4.1 Potent antiproliferative activity
LY231514 () ~458.5 g/mol Ethylbenzoyl-L-glutamic acid ~1.5 Antifolate activity, clinical use in oncology

Key Research Findings

  • Substituent Effects on Binding : NMR studies () reveal that modifications in regions A (positions 39–44) and B (positions 29–36) correlate with shifts in chemical environments, directly impacting interactions with biological targets. The 2,3-dimethoxybenzyl group in the target compound likely stabilizes π-π stacking interactions absent in its trifluoromethyl analog .
  • Metabolic Stability : The 3-methoxypropyl chain in the target compound extends metabolic half-life compared to shorter alkyl chains in pyrazolo-pyrimidine derivatives .
  • Crystallographic Insights: SHELX-refined structures () indicate that the pyrrolo-pyrimidinone core adopts a planar conformation, favoring intercalation into enzyme active sites. In contrast, pyrazolo-pyrimidine derivatives exhibit non-planar geometries .

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